4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid
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Overview
Description
4’-(1H-Imidazol-1-yl)[1,1’-biphenyl]-3,5-dicarboxylic acid: is an organic compound that features an imidazole ring attached to a biphenyl structure with two carboxylic acid groups. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1H-Imidazol-1-yl)[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves the condensation of 1H-imidazole with a biphenyl derivative. One common method includes the reaction of 1H-imidazole with 4-chloromethylbiphenyl-3,5-dicarboxylic acid under basic conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carboxylic acid groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the carboxylic acids.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: 4’-(1H-Imidazol-1-yl)[1,1’-biphenyl]-3,5-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in metal-organic frameworks (MOFs), which are used in various applications including catalysis and gas storage .
Medicine: The imidazole moiety is known for its pharmacological properties, and derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups .
Mechanism of Action
The mechanism of action of 4’-(1H-Imidazol-1-yl)[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and as a component of MOFs . The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound also contains an imidazole ring but is attached to a phenol group instead of a biphenyl structure.
4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl: Similar to 4’-(1H-Imidazol-1-yl)[1,1’-biphenyl]-3,5-dicarboxylic acid but lacks the carboxylic acid groups.
Uniqueness: 4’-(1H-Imidazol-1-yl)[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to the presence of both the imidazole ring and the biphenyl structure with carboxylic acid groups. This combination provides a versatile platform for various chemical reactions and applications in different fields .
Properties
Molecular Formula |
C17H12N2O4 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-(4-imidazol-1-ylphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)13-7-12(8-14(9-13)17(22)23)11-1-3-15(4-2-11)19-6-5-18-10-19/h1-10H,(H,20,21)(H,22,23) |
InChI Key |
RWNPELJXZJVZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N3C=CN=C3 |
Origin of Product |
United States |
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